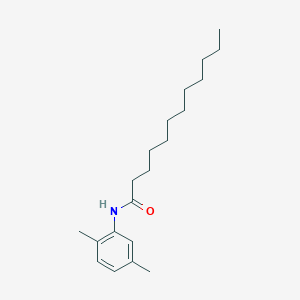

N-(2,5-dimethylphenyl)dodecanamide

Descripción

N-(2,5-Dimethylphenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12H23CONH-) group attached to a 2,5-dimethylphenyl ring. The 2,5-dimethyl substitution pattern on the phenyl ring is significant, as it influences electronic properties, lipophilicity, and intermolecular interactions, which are critical for biological activity and material properties.

Propiedades

Fórmula molecular |

C20H33NO |

|---|---|

Peso molecular |

303.5 g/mol |

Nombre IUPAC |

N-(2,5-dimethylphenyl)dodecanamide |

InChI |

InChI=1S/C20H33NO/c1-4-5-6-7-8-9-10-11-12-13-20(22)21-19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3,(H,21,22) |

Clave InChI |

HSJRPHPBPYWCPL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

SMILES canónico |

CCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Parameters of N-(2,5-Dimethylphenyl) Derivatives

| Compound | Functional Group | Torsion Angle (°) | Dihedral Angle (°) | Hydrogen Bonding Pattern |

|---|---|---|---|---|

| N-(2,5-Dimethylphenyl)dodecanamide* | Amide (C12) | N/A | N/A | Likely N–H···O (amide) |

| N-(2,5-Dimethylphenyl)benzenesulfonamide | Sulfonamide | 62.7 | 40.4 | Inversion dimers via N–H···O(S) |

| N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | Sulfonamide (nitro) | 71.4 | 51.1 | Inversion dimers via N–H···O(S) |

| N-(2,5-Dimethylphenyl)succinamic acid | Carboxylic acid | N/A | 49.4 | Chains via O–H···O and N–H···O |

*Structural data for dodecanamide is inferred from analogous amides.

- Torsion and Dihedral Angles : Sulfonamide derivatives exhibit larger torsion angles (62.7°–71.4°) at the S–N bond compared to carboxylic acid derivatives, reflecting steric and electronic effects of substituents .

- Hydrogen Bonding : Sulfonamides form inversion dimers via N–H···O(S) interactions, while succinamic acid derivatives incorporate water molecules into their H-bond networks, forming infinite chains .

Functional Group Impact

- Amides vs. In contrast, sulfonamides (e.g., benzenesulfonamide derivatives) exhibit stronger hydrogen-bonding capacity due to the electron-withdrawing SO2 group, influencing crystallization and solubility .

- Electron-Donating vs. Withdrawing Groups: While electron-withdrawing substituents (e.g., -NO2) enhance resonance stabilization in sulfonamides, the 2,5-dimethyl groups (electron-donating) increase steric bulk and lipophilicity, which may compensate for reduced electronic effects in biological activity .

Physicochemical Properties

- Lipophilicity : The C12 chain in dodecanamide contributes to higher logP values compared to sulfonamides or carboxylic acid derivatives, influencing solubility and diffusion kinetics.

- Melting Points : Sulfonamide derivatives generally exhibit higher melting points due to robust hydrogen-bonded networks (e.g., inversion dimers), whereas amides with flexible chains may display lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.